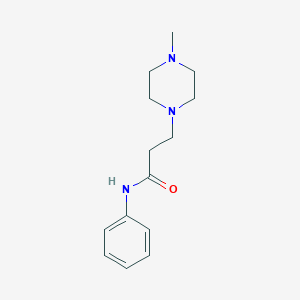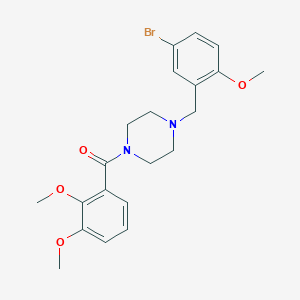
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPPA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The exact mechanism of action of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including serotonin and dopamine. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have potential as an antidepressant and anxiolytic agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have antipyretic properties and may be useful in the treatment of fever.
実験室実験の利点と制限
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have potential side effects, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for research on 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to fully understand its mechanism of action in these areas and to determine its efficacy in humans. Another area of interest is its potential as an anti-inflammatory agent. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been shown to have anti-inflammatory properties in animal models, and further studies are needed to determine its potential in the treatment of inflammatory diseases in humans. Finally, further studies are needed to fully understand the potential side effects of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide and to determine the optimal dosage and administration for therapeutic use.
合成法
The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide involves the reaction of 4-methylpiperazine with N-phenylpropanamide in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain the final product. The synthesis of 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide is a relatively straightforward process and can be carried out on a large scale.
科学的研究の応用
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and antipyretic properties. 3-(4-methylpiperazin-1-yl)-N-phenylpropanamide has also been shown to have potential as an antidepressant and anxiolytic agent.
特性
製品名 |
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C14H21N3O |
分子量 |
247.34 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)8-7-14(18)15-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |
InChIキー |
CRZCPGRJGKPAQX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
正規SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
溶解性 |
37.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)